Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
The compound Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate features a thieno[3,4-d]pyridazine core substituted at position 3 with a 4-chlorophenyl group, at position 4 with an oxo moiety, and at position 5 with a 2-(trifluoromethyl)benzamido side chain. Structural elucidation of such compounds often relies on crystallographic tools like SHELXL for refinement and ORTEP-III for molecular visualization .
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3N3O4S/c1-2-34-22(33)18-15-11-35-20(28-19(31)14-5-3-4-6-16(14)23(25,26)27)17(15)21(32)30(29-18)13-9-7-12(24)8-10-13/h3-11H,2H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXRAQGIZJDNNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thienopyridazine family. This compound exhibits significant biological activity due to its unique structural features, which include an ester group, an amide group, and a heterocyclic structure. Its potential therapeutic applications span various fields, especially in medicinal chemistry.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Ester Group | Contributes to solubility and biological activity. |
| Amide Group | Enhances binding affinity to biological targets. |
| Chlorophenyl Group | Potentially increases lipophilicity and biological interactions. |
| Trifluoromethyl Group | Impacts electronic properties and may enhance receptor binding. |
Antimicrobial Properties
Research indicates that compounds within the thienopyridazine class exhibit notable antimicrobial activity against various pathogens. This compound has shown effectiveness in preliminary studies against both Gram-positive and Gram-negative bacteria.
Allosteric Modulation of Adenosine Receptors
This compound has been identified as a potential allosteric modulator for adenosine receptors, particularly the A1 receptor. Studies have shown that it can stabilize agonist-receptor-G protein complexes, enhancing the understanding of its mechanism of action in neurological and cardiological applications .
Inhibition of Tau Aggregation
Recent studies have reported that thienopyridazines can inhibit tau fibrillization, a process implicated in neurodegenerative diseases such as Alzheimer's. The compound's structural integrity is crucial for its efficacy in preventing tau aggregation .
Study on Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Investigation as an Allosteric Modulator
In a pharmacological study assessing various derivatives of thienopyridazines, this compound was found to exhibit a pA2 value of 7.8 in antagonistic assays against the A1 receptor. This suggests strong potential for therapeutic applications in conditions related to adenosine signaling .
Scientific Research Applications
Research indicates that compounds similar to Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit significant biological activity:
- Antimicrobial Properties :
-
Allosteric Modulation :
- There is evidence suggesting that this compound may act as an allosteric modulator for adenosine receptors. This property could have therapeutic implications in cardiology and neurology, potentially affecting pathways related to cardiovascular health and neurological functions .
- Anti-inflammatory Effects :
Applications in Medicinal Chemistry
The unique combination of functional groups in this compound makes it a promising candidate for various applications:
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Potential use in developing new antibiotics or antifungal medications. |
| Neurological Disorders | Investigation as a treatment option for conditions like anxiety or depression due to its action on adenosine receptors. |
| Anti-inflammatory Drugs | Development of drugs targeting inflammation-related diseases. |
Comparison with Similar Compounds
Key Observations:
Core Structure Variations: The target compound and analogs from and share a thieno[3,4-d]pyridazine core, while the compound in adopts a pyrrolo[3,2-d]pyrimidine system. The latter’s reduced planarity may alter π-π stacking interactions in biological targets .
Position 3 Substituents :
- The 4-chlorophenyl group (target) offers moderate steric bulk and electron-withdrawing effects compared to the bulkier 4-(trifluoromethyl)phenyl () or simpler phenyl (). Chlorine’s smaller size may enhance binding pocket compatibility in hydrophobic environments.
The 3-phenylpropanamido group () lacks a trifluoromethyl moiety, reducing electron-withdrawing effects.
Implications of Structural Variations
Steric and Electronic Effects
Crystallographic Insights
- SHELX software has been critical in resolving the thieno[3,4-d]pyridazine derivatives’ conformations, particularly in distinguishing the orientation of the trifluoromethyl group . The compound in required single-crystal X-ray analysis to resolve its pyrrolo-pyrimidine core and dipentyl-amino substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
